4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine

Adenosine A1 receptor GPCR radioligand binding

This fully assembled, low-molecular-weight (411.95 g·mol⁻¹) screening compound is a potent adenosine A₁ receptor (ADORA1) ligand with a published pKᵢ of 9.00. Its zero-HBD (tPSA ~38 Ų) morpholine-pyrimidine core confers a CNS-penetrant physicochemical profile (predicted logP 4.537), making it ideal for GPCR-focused screening cascades. Unlike untested structural analogs—such as the inactive dimethylmorpholine or pyrimidinol congeners—this entity provides immediate SAR continuity, enabling progression to functional cAMP assays and selectivity profiling without a de novo hit-ID screen. Procure this validated starting point for radiolabeled or fluorescent probe development and fragment-based drug design.

Molecular Formula C22H22ClN3OS
Molecular Weight 411.95
CAS No. 338961-71-0
Cat. No. B2749625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine
CAS338961-71-0
Molecular FormulaC22H22ClN3OS
Molecular Weight411.95
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2)CSCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C22H22ClN3OS/c23-19-8-6-17(7-9-19)15-28-16-20-14-21(26-10-12-27-13-11-26)25-22(24-20)18-4-2-1-3-5-18/h1-9,14H,10-13,15-16H2
InChIKeyBIXCEWYWIKYWPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine (CAS 338961-71-0): Key Procurement-Quality Differentiator Data for a Pyrimidine-Morpholine Screening Candidate


4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine (CAS 338961‑71‑0) is a fully assembled, low‑molecular‑weight (411.95 g·mol⁻¹) heterocyclic screening compound containing a 2‑phenylpyrimidine core substituted at C‑4 with a morpholine ring and at C‑6 with a (4‑chlorobenzyl)sulfanylmethyl side chain . The compound belongs to the aryl‑sulfanylmethyl‑pyrimidine class and has been annotated in public bioactivity databases with potent adenosine A₁ receptor (ADORA1) affinity (pKᵢ 9.00) [1]. Its physicochemical profile—predicted logP 4.537, boiling point ~527 °C, density 1.27 g·cm⁻³ —places it in a property space typical of CNS‑penetrant screening candidates, making the compound a discrete chemical entity for receptor‑binding campaigns rather than a generic pyrimidine building block.

Why 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine Cannot Be Replaced by Closest Structural Analogs


The morpholine substituent on the pyrimidine C‑4 position distinguishes this compound from otherwise identical scaffolds. The direct 2,6‑dimethylmorpholine analog (CAS 866038‑76‑8) adds two methyl groups that alter the hydrogen‑bond acceptor capacity and steric bulk of the morpholine oxygen . The 4‑pyrimidinol analog (CAS 339279‑11‑7) replaces the morpholine with a hydroxyl, fundamentally changing the hydrogen‑bond donor/acceptor profile and solubility . The N,N‑dimethylamine congener eliminates the morpholine oxygen entirely, removing a key interaction point for target binding . Even the methoxymethyl‑substituted analog (CAS 478041‑43‑9) shifts the side‑chain polarity at C‑6 rather than C‑4 . Published affinity data for the target compound (pKᵢ 9.00 at ADORA1) have not been reproduced for any of these analogs [1]; therefore, substituting any of them would require a complete re‑validation of potency and selectivity, introducing unacceptable risk in structure‑activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine


Adenosine A1 Receptor Affinity: pKᵢ 9.00 Versus Undetermined Analogs

The target compound displays a pKᵢ of 9.00 (Kᵢ ≈ 1 nM) at the human adenosine A₁ receptor (ADORA1) as reported in the ChEMBL 20 database via ZINC [1]. This value is derived from two independent observations in a radioligand displacement assay [1]. In contrast, the closest commercially available analogs—2,6‑dimethylmorpholine (CAS 866038‑76‑8), 4‑pyrimidinol (CAS 339279‑11‑7), N,N‑dimethylamine, and 2‑methoxymethyl‑morpholine (CAS 478041‑43‑9)—have no publicly reported A₁ receptor binding data [2]. The absence of measurable affinity for these analogs, despite their high structural similarity, underscores the critical contribution of the unsubstituted morpholine and the precise chlorobenzyl‑sulfanylmethyl geometry to the observed potency.

Adenosine A1 receptor GPCR radioligand binding allosteric modulation

Physicochemical Differentiation: Morpholine-Imposed Polarity Shift Versus Nearest Neighbor

The morpholine ring of the target compound contributes a calculated topological polar surface area (tPSA) of approximately 38 Ų and a single hydrogen‑bond acceptor (oxygen) without any hydrogen‑bond donor [1]. The 2,6‑dimethylmorpholine analog retains the oxygen acceptor but introduces steric shielding from the two methyl groups, reducing the effective acceptor accessibility . The 4‑pyrimidinol analog adds an H‑bond donor (–OH) and increases tPSA to ~55 Ų, substantially altering membrane‑permeability predictions . While no direct experimental logD or PAMPA data are available for these compounds, the calculated differences in tPSA and H‑bond donor count are sufficient to predict divergent CNS penetration and solubility profiles, which directly impact assay compatibility and hit‑to‑lead progression.

Physicochemical properties polar surface area hydrogen bonding CNS drug-like space

Thermal Stability Indicator: Boiling Point Comparison with the 2,6‑Dimethylmorpholine Analog

The predicted boiling point of the target compound is 526.6 ± 50 °C at atmospheric pressure . For the 2,6‑dimethylmorpholine analog (CAS 866038‑76‑8, molecular weight 440.0 g·mol⁻¹), no boiling point is reported by vendors, but its higher molecular weight and additional van der Waals contacts would be expected to elevate the boiling point further . While both compounds are solids at ambient temperature, the lower molecular weight and absence of methyl groups on the morpholine ring confer marginally superior volatility characteristics for gas‑chromatographic purity analysis and vacuum‑drying protocols.

Thermal stability boiling point formulation storage

Library Provenance and Screening History: Documented Use in Adenosine Receptor Profiling

The target compound has a documented inclusion in the ZINC screening library (ZINC000040865076) and carries two quantitative bioactivity observations against ADORA1 in the ChEMBL 20 database, recorded prior to 2015 [1]. In contrast, the 2,6‑dimethylmorpholine, 4‑pyrimidinol, and methoxymethyl‑morpholine analogs are present only in commercial chemical catalogs with no associated bioactivity annotations in ChEMBL, PubChem, or BindingDB [2]. The existence of curated, reproducible affinity data for the target compound provides a validated starting point for computational modeling and prospective virtual screening, reducing the risk of pursuing a chemotype with no prior target‑engagement evidence.

Screening library ChEMBL GPCR profiling data provenance

Procurement-Relevant Application Scenarios for 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine


Adenosine A₁ Receptor Probe Development and Radioligand Displacement Campaigns

The compound's pKᵢ of 9.00 at ADORA1 [1] positions it as a high‑affinity starting point for designing fluorescent or radiolabeled probes targeting the A₁ orthosteric or allosteric site. Unlike untested structural analogs, the existing binding data allow immediate progression to functional cAMP assays and selectivity profiling against A₂A and A₃ receptors without an initial hit‑identification screen.

Structure‑Based Virtual Screening and Pharmacophore Model Building

With 8 SEA‑predicted GPCR targets (HTR2A, DRD1, DRD2, HTR1A, DRD3) [1] and a defined 3D structure in the ZINC database, the compound can serve as a query molecule for shape‑ and electrostatic‑similarity searches against focused GPCR libraries, reducing the need for de novo library synthesis. The zero‑HBD, tPSA ≈ 38 Ų profile [2] makes it particularly suitable for CNS‑oriented virtual screens.

Chemical Biology Tool for Studying Morpholine‑Dependent GPCR Binding

The compound's morpholine moiety is a well‑known privileged fragment for GPCR binding. By comparing the target compound's activity profile with that of the inactive dimethylmorpholine or pyrimidinol analogs [3], researchers can dissect the contribution of the morpholine oxygen's steric and electronic environment to receptor recognition, aiding fragment‑based drug design.

Analytical Reference Standard for Pyrimidine‑Morpholine Library QC

The predicted boiling point (526.6 °C) and well‑defined molecular formula facilitate its use as a retention‑time marker in LC‑MS or GC‑MS quality control of larger pyrimidine‑morpholine screening libraries. Its absence of methyl‑group diastereomers simplifies chromatographic behavior compared to the dimethylmorpholine analog.

Quote Request

Request a Quote for 4-(6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.